Boc-phe-gly-ome

Übersicht

Beschreibung

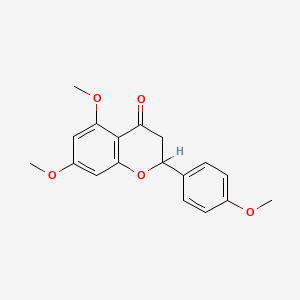

“Boc-phe-gly-ome” is a type of N- and C-protected tripeptide . It is a commonly used reagent for protecting amino acids . It is a stable chemical compound and appears as a white crystalline solid .

Molecular Structure Analysis

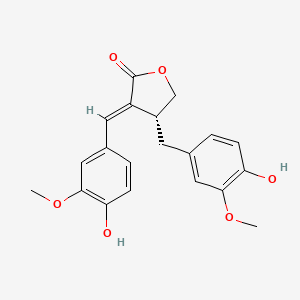

The molecular structure of “Boc-phe-gly-ome” has been investigated through single crystal X-ray diffraction analysis . The presence of just an extra methylene (–CH2–) group in the side chain of one of the amino acids resulted in significant changes in their molecular arrangement and supramolecular structure .

Chemical Reactions Analysis

“Boc-phe-gly-ome” has been found to self-assemble, forming a herringbone helix-like architecture through non-covalent interactions . This self-assembly is influenced by the presence of an extra methylene (–CH2–) group in the side chain of one of the amino acids .

Physical And Chemical Properties Analysis

“Boc-phe-gly-ome” is a white crystalline solid . Its melting point is 104-105℃ and it has a density of 1.148 . It should be stored in a sealed, dry environment at room temperature .

Wissenschaftliche Forschungsanwendungen

Conformational Analysis in Dehydropeptides

The study by Lisowski et al. (2010) explored the conformation of dehydropeptides, including Boc-Gly-Δ(Z)Phe-Gly-Phe-OMe. This research focused on the configurations of ΔPhe residues and their influence on peptide conformation, using CD and NMR studies. It was found that the Δ(Z)Phe residue is a strong inducer of ordered conformations in methyl esters (Lisowski et al., 2010).Role in Self-Assembling Tripeptide Organogelators

Dutta et al. (2010) investigated Boc-Phe-Gly-m-ABA-OMe, a tripeptide that self-assembles into nanofibrous networks in organic solvents. This research highlighted the importance of π-stacking interactions of Phe in self-assembly and gel formation, indicating its potential in biomaterial applications (Dutta et al., 2010).Infrared and Raman Spectra of Solid Tridehydropeptides

Malek and Makowski (2012) studied solid tripeptides, including Boc-Gly-X-Gly-OMe (X = ΔPhe), to examine conformational marker bands of unsaturated residues. Their work provided insights into structural and spectroscopic properties, useful in understanding peptide interactions (Malek & Makowski, 2012).Drug Delivery Applications in Nanostructures

Yadav et al. (2015) explored Boc-Pro-Phe-Gly-OMe for its self-assembly into nanostructures in aqueous solutions. These nanostructures could act as drug carriers, demonstrating the potential of such peptides in controlled drug delivery systems (Yadav et al., 2015).Heterocyclic Building Blocks for Pseudopeptides

Borg et al. (1999) synthesized enantiopure heterocyclic Boc-protected Phe-Gly dipeptidomimetics as building blocks for pseudopeptides. This research contributes to the development of peptides with specific biological activities (Borg et al., 1999).Investigations in Peptide Crystal Structure

Studies on the crystal structure of protected tetrapeptides, including Boc-Gly-Gly-Phe-X-OMe, have been conducted to understand their molecular conformations, as described by Fenude and Casalone (1996) (Fenude & Casalone, 1996).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

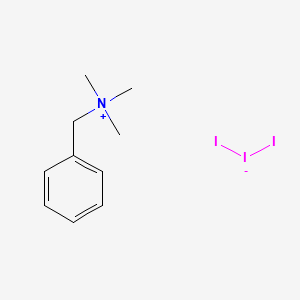

methyl 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5/c1-17(2,3)24-16(22)19-13(10-12-8-6-5-7-9-12)15(21)18-11-14(20)23-4/h5-9,13H,10-11H2,1-4H3,(H,18,21)(H,19,22)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYDBLGWCUNDCJ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-phe-gly-ome | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.